molecular formula C20H19N3O3S B2990456 2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 900007-14-9

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Cat. No.: B2990456
CAS No.: 900007-14-9
M. Wt: 381.45
InChI Key: NIJAKPRHCYUTSB-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide is a synthetic small molecule characterized by its dihydropyrazinone scaffold linked to an acetamide group via a sulfanyl bridge. This structure is related to a class of compounds investigated for their relevance in medicinal chemistry and biological screening. Compounds featuring this core structure are of significant interest in early-stage drug discovery, particularly for researching their potential interactions with enzymes and receptors. While the specific biological activity of this exact compound requires further experimental validation, research on highly similar structural analogs suggests that such molecules are explored for potential application in neurodegenerative disease research. For instance, integrated transcriptomic analyses have identified lipid metabolism genes like MECR as critical in Parkinson's disease, and virtual screening of compounds is used to identify potential therapeutic modulators . This compound is provided exclusively for research use in laboratory settings, such as in vitro binding assays or as a building block in the synthesis of novel chemical entities for structure-activity relationship (SAR) studies. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to probe novel biological pathways or as a reference standard in their chemical biology projects.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-7-3-4-8-15(14)22-18(24)13-27-19-20(25)23(12-11-21-19)16-9-5-6-10-17(16)26-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJAKPRHCYUTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyrazinone ring, a sulfanyl group, and an N-(2-methylphenyl)acetamide moiety, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19N3O3S
  • Molecular Weight : Approximately 373.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects by:

  • Inhibiting Enzyme Activity : The compound may bind to specific enzymes, altering their activity and thereby influencing metabolic pathways.
  • Modulating Receptor Function : Interaction with receptors could lead to changes in cell signaling, impacting processes such as apoptosis and proliferation.

Biological Activity

Research indicates several potential therapeutic effects of this compound:

  • Anticancer Activity : Preliminary data suggest that the compound may inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
  • Antimicrobial Properties : Some studies have indicated that similar compounds exhibit antimicrobial activity, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties, although detailed studies are required to confirm this.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameStructure FeaturesUnique Aspects
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamideSimilar pyrazinone and sulfanyl groupsContains a chloro substituent which may affect reactivity
N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamideChlorine substituent on methoxy groupDifferent halogen may influence biological activity
1,2-bis-sulfonamide derivativesSulfonamide linkage instead of sulfanylOffers different reactivity profiles due to sulfonamide functionality

Case Studies and Research Findings

  • Study on Anticancer Properties : A study involving various cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
  • Mechanistic Insights : Further investigation into the mechanism revealed that the compound might inhibit specific kinases involved in cancer progression, leading to reduced phosphorylation of key proteins associated with cell survival.

Comparison with Similar Compounds

2-[4-(3,4-Difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

  • Structural Differences: The pyrazinone ring is substituted with a 3,4-difluorophenyl group instead of 2-methoxyphenyl. The acetamide moiety is linked to a 3-methylphenyl group rather than 2-methylphenyl.

Table 1: Pyrazinone-Based Analogs

Compound Name Pyrazinone Substituent Acetamide Substituent Key Features
Target Compound 2-Methoxyphenyl 2-Methylphenyl Methoxy enhances lipophilicity
2-[4-(3,4-Difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide 3,4-Difluorophenyl 3-Methylphenyl Fluorine improves stability

Triazole-Linked Acetamides

N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

  • Structural Differences: Replaces the pyrazinone core with a 1,2,4-triazole ring. The acetamide is linked to a 2-chlorophenyl group, and a methylsulfanyl-benzyl group adds steric bulk.
  • The methylsulfanyl group may increase solubility in nonpolar environments .

2-[[4-Amino-5-(2-Chlorophenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Butylphenyl)acetamide

  • Structural Differences: Features a 4-amino-triazole core with a 2-chlorophenyl substituent and a 4-butylphenyl acetamide group.
  • Implications: The amino group on the triazole could facilitate protonation at physiological pH, influencing bioavailability. The butylphenyl group enhances lipophilicity, which may affect membrane permeability .

Table 2: Triazole-Based Analogs

Compound Name Core Structure Key Substituents Potential Biological Role
Target Compound Pyrazinone 2-Methoxyphenyl, 2-methylphenyl Enzyme inhibition (inferred)
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)... 1,2,4-Triazole Methylsulfanyl-benzyl, Cl SIRT2 inhibition (hypothetical)
2-[[4-Amino-5-(2-Chlorophenyl)-... 1,2,4-Triazole 4-Butylphenyl, NH2 Anti-exudative activity

Methoxyphenyl-Containing Acetamides

2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

  • Structural Differences: Substitutes the pyrazinone with a methoxyphenoxy group and incorporates a sulfamoyl-linked isoxazole.
  • Implications : The sulfamoyl group may confer anti-inflammatory or antibacterial properties, as seen in sulfonamide drugs .

SirReal2 (2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(Naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)

  • Structural Differences: Uses a pyrimidine-thiazole scaffold instead of pyrazinone.
  • Implications: Demonstrated SIRT2 inhibitory activity, suggesting that the target compound’s methoxyphenyl and pyrazinone groups could similarly modulate sirtuin interactions .

Table 3: Substituent Impact on Properties

Substituent Type Example Compounds Effect on Properties
Fluorinated Aromatics Compound in Increased metabolic stability
Methoxyphenyl Target Compound Moderate lipophilicity
Sulfanyl Bridges SirReal2 Enzyme binding via sulfur

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